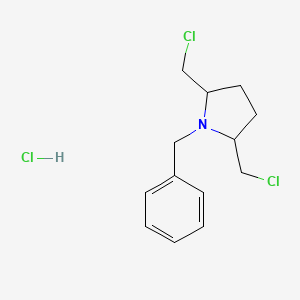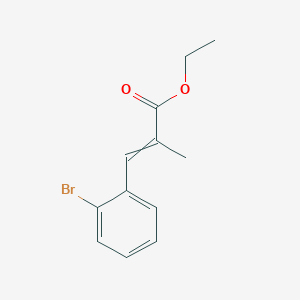
Ethyl 3-(2-bromophenyl)-2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-bromophenyl)-2-methylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to a methylprop-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-bromophenyl)-2-methylprop-2-enoate typically involves the esterification of 3-(2-bromophenyl)-2-methylprop-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2-bromophenyl)-2-methylprop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation with potassium permanganate can produce a carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-bromophenyl)-2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(2-bromophenyl)-2-methylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in various binding interactions, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions and transformations can modulate biological pathways and produce desired effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(4-bromophenyl)-2-methylprop-2-enoate
- Ethyl 3-(2-chlorophenyl)-2-methylprop-2-enoate
- Ethyl 3-(2-fluorophenyl)-2-methylprop-2-enoate
Uniqueness
Ethyl 3-(2-bromophenyl)-2-methylprop-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro- and fluoro- analogs. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain applications.
Propiedades
Número CAS |
94956-73-7 |
|---|---|
Fórmula molecular |
C12H13BrO2 |
Peso molecular |
269.13 g/mol |
Nombre IUPAC |
ethyl 3-(2-bromophenyl)-2-methylprop-2-enoate |
InChI |
InChI=1S/C12H13BrO2/c1-3-15-12(14)9(2)8-10-6-4-5-7-11(10)13/h4-8H,3H2,1-2H3 |
Clave InChI |
NVTIDNNRDRHAOT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC1=CC=CC=C1Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide)](/img/structure/B14344723.png)

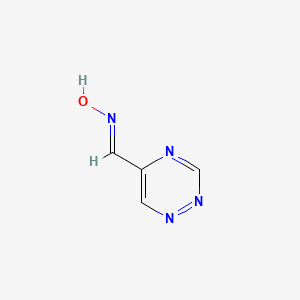
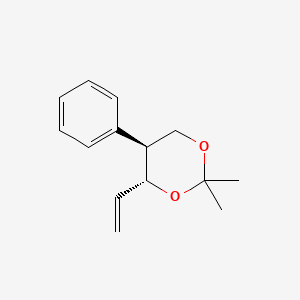
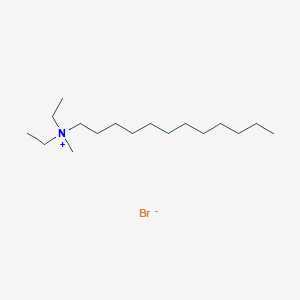
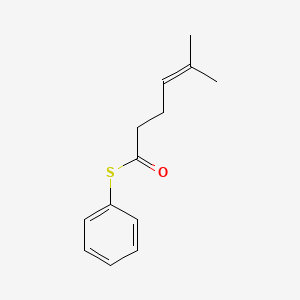
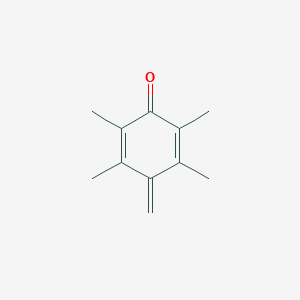
![2,5,6-Trimethyl-p-benzoquinone]](/img/structure/B14344768.png)
![6-ethoxy-3-ethyl-5-oxo-1-propyl-8H-pyrimido[5,4-b][1,4]thiazine-2,4,7-trione](/img/structure/B14344775.png)

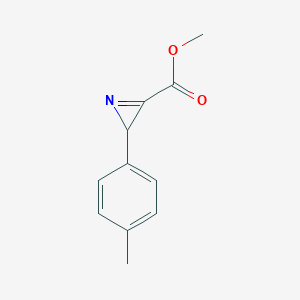
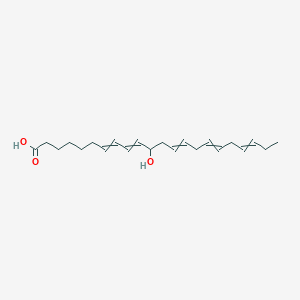
![5-{[2-(2-Ethoxyethoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14344818.png)
